2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Overview
Description
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is a crucial component in the biomedical field, finding its application in synthesizing nucleic acids . Its primary utility lies in the synthesis of altered RNA, particularly in the introduction of methylguanosine modifications .
Synthesis Analysis
The compound is synthesized by the coupling of 2’-deoxy-N2,5’-O-dimethoxytrityl guanosine (DMF) monophosphate to 5’-O-dimethoxytrityl .Molecular Structure Analysis
The molecular formula of the compound is C41H50N7O7P . It has a molecular weight of 783.9 g/mol . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .Chemical Reactions Analysis
The compound is a popular building block in the biomedical sector as it is instrumental in synthesizing modified RNA with methylated guanosines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 783.9 g/mol . It has a XLogP3-AA value of 5.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 11 hydrogen bond acceptors . The compound has 18 rotatable bonds .Scientific Research Applications
Biological Role of Oxidative Stress Biomarkers
The compound 8-oxo-2'-deoxyguanosine, related to deoxyguanosine derivatives, has been extensively studied for its role as a biomarker of oxidative stress and diseases associated with it. Beyond its mutagenic role, it is involved in gene expression regulation, DNA repair processes, inflammatory and autoimmune reactions control, and antioxidant systems activation (Marmiy & Esipov, 2015).
Sigma-1 Receptor and DMT in Tissue Protection
The sigma-1 receptor's interaction with N,N-dimethyltryptamine (DMT) indicates a potential biological function beyond its known psychotropic effects, suggesting a role in cellular protective mechanisms. This underscores the importance of exploring endogenous compounds and their receptors for novel therapeutic strategies (Frecska et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVYRYTDJTIAW-MICLYWDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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